molecular formula C11H11BrN2O B13841383 4-Bromo-6-methoxy-8-methylquinolin-3-amine

4-Bromo-6-methoxy-8-methylquinolin-3-amine

Cat. No.: B13841383
M. Wt: 267.12 g/mol
InChI Key: YZSWIUVEDFUJJC-UHFFFAOYSA-N
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Description

4-Bromo-6-methoxy-8-methylquinolin-3-amine is a quinoline derivative with the molecular formula C11H10BrNO Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-methoxy-8-methylquinolin-3-amine typically involves the bromination of 6-methoxy-8-methylquinoline followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent like acetic acid or dichloromethane. The amination step can be achieved using ammonia or an amine derivative under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-methoxy-8-methylquinolin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed:

Scientific Research Applications

4-Bromo-6-methoxy-8-methylquinolin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-6-methoxy-8-methylquinolin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, thereby affecting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • 4-Bromo-8-methoxy-6-methylquinoline
  • 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine
  • 4-Chloro-8-methoxyquinoline

Comparison: 4-Bromo-6-methoxy-8-methylquinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays, making it a valuable compound for targeted research .

Properties

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

4-bromo-6-methoxy-8-methylquinolin-3-amine

InChI

InChI=1S/C11H11BrN2O/c1-6-3-7(15-2)4-8-10(12)9(13)5-14-11(6)8/h3-5H,13H2,1-2H3

InChI Key

YZSWIUVEDFUJJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C(C(=CN=C12)N)Br)OC

Origin of Product

United States

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